molecular formula C18H17N5O2 B1674660 Lck inhibitor 2 CAS No. 944795-06-6

Lck inhibitor 2

Cat. No.: B1674660
CAS No.: 944795-06-6
M. Wt: 335.4 g/mol
InChI Key: SFCBIFOAGRZJNX-UHFFFAOYSA-N
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Description

Lck inhibitor 2 is a multi-target tyrosine kinase inhibitor known for its potent inhibition of lymphocyte-specific protein tyrosine kinase (Lck), as well as other kinases such as Bruton’s tyrosine kinase (Btk), Lyn, and Txk . This compound has garnered significant interest due to its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lck inhibitor 2 typically involves a series of organic reactions, including nucleophilic substitution, cyclization, and purification steps. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. general methods involve the use of common organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory synthesis, employing large-scale reactors and automated systems to ensure consistency and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Lck inhibitor 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Conditions such as temperature, pH, and solvent choice are optimized to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Lck inhibitor 2 has a wide range of scientific research applications:

Mechanism of Action

Lck inhibitor 2 exerts its effects by binding to the active site of Lck, thereby inhibiting its kinase activity. This inhibition disrupts the phosphorylation of downstream signaling molecules, leading to altered cellular responses. The compound also affects other kinases in the Src family, contributing to its broad-spectrum activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lck inhibitor 2 is unique due to its high potency and selectivity for multiple kinases, making it a valuable tool in both research and therapeutic contexts. Its ability to inhibit multiple targets simultaneously sets it apart from more selective inhibitors .

Properties

IUPAC Name

3-[[4-(5-hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-11-5-6-14(24)10-15(11)22-16-7-8-20-18(23-16)21-13-4-2-3-12(9-13)17(19)25/h2-10,24H,1H3,(H2,19,25)(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCBIFOAGRZJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157832
Record name 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944795-06-6
Record name 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944795-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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